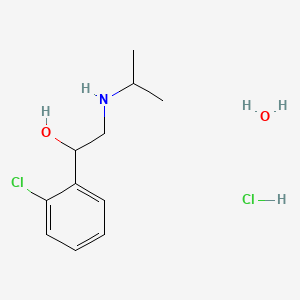
Clorprenaline HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clorprenaline HCl is an organochlorine compound with the molecular formula C11H19Cl2NO2 and a molecular weight of 268.18 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl alcohol, o-chloro-alpha-((isopropylamino)methyl)-, hydrochloride, monohydrate involves several steps. One common method includes the reaction of o-chlorobenzyl alcohol with isopropylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Clorprenaline HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Clorprenaline HCl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of various industrial chemicals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of benzyl alcohol, o-chloro-alpha-((isopropylamino)methyl)-, hydrochloride, monohydrate involves its interaction with specific molecular targets and pathways. The compound is known to interact with adrenergic receptors, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, 2-chloro-α-methyl-: Similar in structure but differs in the position of the chlorine atom and the presence of the isopropylamino group.
Clorprenaline: Another organochlorine compound with similar applications but different molecular structure.
Uniqueness
Clorprenaline HCl is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with adrenergic receptors and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
5588-22-7 |
|---|---|
Molekularformel |
C11H19Cl2NO2 |
Molekulargewicht |
268.18 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrate;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH.H2O/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;;/h3-6,8,11,13-14H,7H2,1-2H3;1H;1H2 |
InChI-Schlüssel |
DBPRUZCKPFOVDV-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O.O.Cl |
Kanonische SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O.O.Cl |
Verwandte CAS-Nummern |
3811-25-4 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















